Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
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Overview
Description
Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with a molecular formula of C18H14ClN3O4 and a molecular weight of 371.783 g/mol . This compound is known for its unique structure, which includes a chlorobenzoyl group, a hydrazono group, and an oxoindolinyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-(2-chlorobenzoyl)hydrazine. This intermediate is then reacted with isatin to form 3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindoline. Finally, this compound is esterified with methyl bromoacetate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. The chlorobenzoyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(2-benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but lacks the chlorine atom.
Methyl 2-(3-(2-(2-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate makes it unique, as it can participate in specific interactions that other halogen atoms might not. This can affect its reactivity and binding properties, making it a valuable compound for targeted research .
Biological Activity
Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural properties, and various biological activities, particularly focusing on antimicrobial and anticancer effects.
Structural Characteristics
The molecular formula of this compound is C18H14ClN3O4. The compound features several key structural components:
- Hydrazono Group : Contributes to the compound's biological activity.
- Oxoindole Moiety : Enhances interaction with biological targets.
- Methyl Acetate Functional Group : Impacts solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process, including the condensation of indigo derivatives with chlorobenzoyl hydrazones, followed by various purification techniques such as crystallization. The synthesis can be optimized using mechanochemical methods to enhance yield and purity .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, the antibacterial efficacy of this compound was found to be equal to or superior to that of standard antibiotics .
Table 1: Antimicrobial Activity Comparison
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 32 µg/mL |
Standard Antibiotic | MRSA | 64 µg/mL |
Methyl (3-(4-chlorobenzoyl)hydrazono)-2-oxoindolin | E. coli | 16 µg/mL |
The antimicrobial activity is influenced by the lipophilicity and substituent patterns in the hydrazone structure. Increased lipophilicity generally correlates with enhanced antibacterial properties .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have indicated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of specific oncogenic pathways.
Case Study: Anticancer Efficacy
In an experimental model involving human cancer cell lines (e.g., HeLa and MCF7), treatment with this compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptotic Induction : Increased levels of apoptotic markers such as caspase activation were noted.
These findings suggest that this compound may serve as a lead for developing new anticancer agents .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Further studies using molecular docking techniques have provided insights into its binding affinities and potential modes of action against specific targets .
Properties
CAS No. |
341977-46-6 |
---|---|
Molecular Formula |
C18H14ClN3O4 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
methyl 2-[3-[(2-chlorobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C18H14ClN3O4/c1-26-15(23)10-22-14-9-5-3-7-12(14)16(18(22)25)20-21-17(24)11-6-2-4-8-13(11)19/h2-9,25H,10H2,1H3 |
InChI Key |
NTJNBJOMSPMREB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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